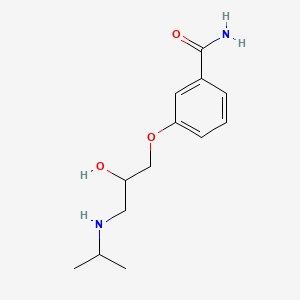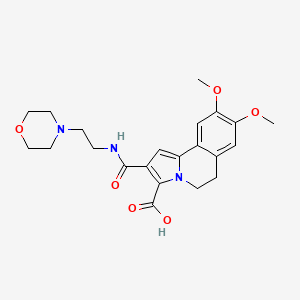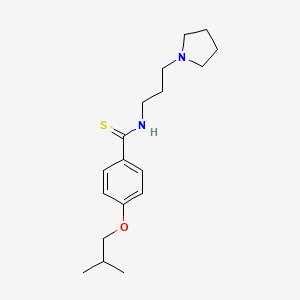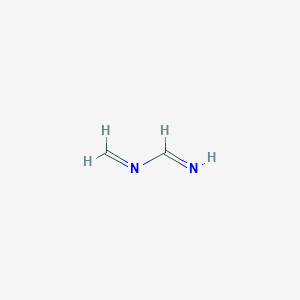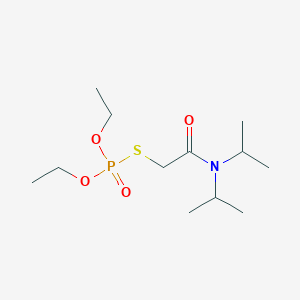
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester involves several steps. The process typically starts with the reaction of diethyl phosphorochloridothioate with 2-(bis(1-methylethyl)amino)-2-oxoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo substitution reactions where the diethyl ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorothioic acid derivatives, which have applications in different fields of research and industry.
Applications De Recherche Scientifique
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethyl)-4-pyrimidinyl) ester
- Phosphorothioic acid, O-(5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl) O,O-diethyl ester
Uniqueness
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
35841-67-9 |
|---|---|
Formule moléculaire |
C12H26NO4PS |
Poids moléculaire |
311.38 g/mol |
Nom IUPAC |
2-diethoxyphosphorylsulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C12H26NO4PS/c1-7-16-18(15,17-8-2)19-9-12(14)13(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3 |
Clé InChI |
GJUFABSMHZXHCN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)SCC(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



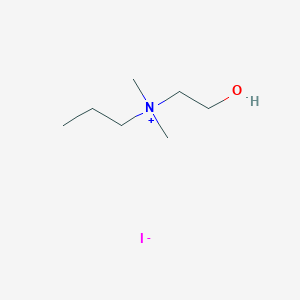
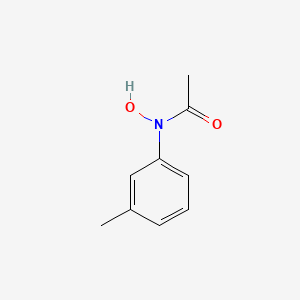


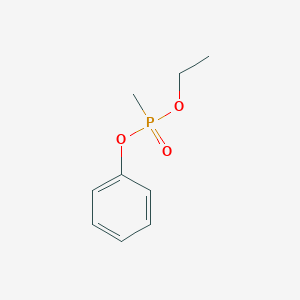
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

